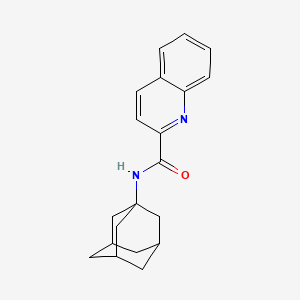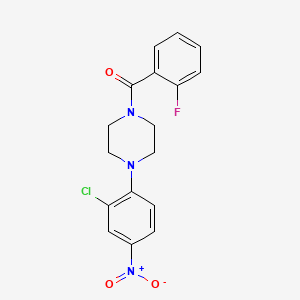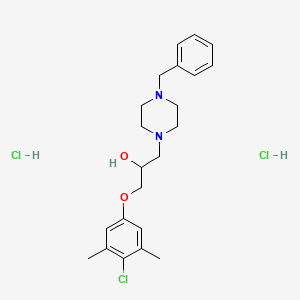![molecular formula C21H27NO4 B4926643 N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide, also known as DMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEB belongs to the class of compounds known as cannabinoids, which are known to have various physiological and biochemical effects on the body.
Mécanisme D'action
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide acts on the endocannabinoid system, which is a complex signaling system in the body involved in various physiological processes such as pain sensation, appetite, and mood regulation. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide acts as a partial agonist of the CB1 and CB2 receptors, which are the main receptors of the endocannabinoid system. By activating these receptors, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide can modulate various physiological processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has been found to have various biochemical and physiological effects on the body. Studies have shown that N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and activating the CB1 and CB2 receptors. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide can also induce apoptosis in cancer cells by activating the CB2 receptor and inhibiting the Akt/mTOR signaling pathway. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has several advantages for lab experiments, such as its high potency and selectivity for the CB1 and CB2 receptors. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide is also relatively easy to synthesize and purify, making it a useful tool for studying the endocannabinoid system. However, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has some limitations, such as its poor solubility in water and its potential to degrade over time, which can affect its stability and reproducibility in experiments.
Orientations Futures
There are several future directions for research on N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide. One direction is to further investigate its potential therapeutic applications in various fields such as neurology, oncology, and immunology. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide in vivo, which can provide valuable information on its efficacy and safety. Additionally, research can be done to optimize the synthesis and purification methods of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide to improve its stability and reproducibility in experiments.
Méthodes De Synthèse
The synthesis of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide involves the reaction between 3,4-dimethoxybenzaldehyde and 4-ethoxybenzylamine in the presence of butanoyl chloride and triethylamine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. Studies have shown that N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has anti-inflammatory, analgesic, and antitumor properties. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(4-ethoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-5-7-20(23)22-21(15-8-11-17(12-9-15)26-6-2)16-10-13-18(24-3)19(14-16)25-4/h8-14,21H,5-7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOITNOUGCZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)OCC)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol](/img/structure/B4926561.png)
![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)

![3-[(4-bromophenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4926588.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4926592.png)
![2-{5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4926600.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4926607.png)
![6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B4926619.png)
![N-(4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B4926627.png)

![1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine](/img/structure/B4926635.png)
![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)

